alpha-D-lyxopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130606-21-2 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5+/m1/s1 |
InChI Key |
SRBFZHDQGSBBOR-STGXQOJASA-N |
SMILES |
C1C(C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Synonyms |
alpha-Lyxopyranose (9CI) |
Origin of Product |
United States |
Stereochemical Aspects and Ring Conformations of α D Lyxopyranose
Anomeric Configuration of α-D-Lyxopyranose
The anomeric configuration of a cyclic sugar refers to the stereochemistry at the anomeric carbon (C1 in aldoses), which becomes a new chiral center upon cyclization. In alpha-D-lyxopyranose, the hydroxyl group at the anomeric carbon (C1) is in an alpha-configuration. This means that, in a Haworth projection for D-sugars, the hydroxyl group at the anomeric center projects downwards. uib.no The alpha-configuration is defined by the exocyclic oxygen atom at the anomeric center being formally cis to the oxygen attached to the anomeric reference atom in the Fischer projection. glycopedia.eu
Chair Conformations of the Pyranose Ring
Six-membered pyranose rings, like cyclohexane, primarily adopt two stable chair conformations: the ¹C₄ and ⁴C₁ forms. glycopedia.euuni-kiel.deresearchgate.net These conformations are interconvertible through a process known as ring inversion. uni-kiel.deresearchgate.net The preference for a particular chair conformation is influenced by the relative orientations of the hydroxyl groups and other substituents, aiming to minimize steric hindrance and unfavorable interactions such as 1,3-diaxial repulsions. glycopedia.euuni-kiel.de
The ¹C₄ conformation of this compound is a significant conformer, particularly in solution. Research indicates that in aqueous solution, the alpha-anomer of D-lyxose predominantly adopts the ¹C₄ chair conformation, accounting for approximately 70% of the alpha-derivative's population. ehu.es This translates to about 46(5)% of the total D-lyxose conformers in water being in the α-Pyr-¹C₄ form. ehu.es The ¹C₄ conformation is also observed in the gas phase for the alpha-anomer. ehu.esnih.gov X-ray diffraction studies of a substrate analogue, methyl-alpha-D-lyxopyranosyl-(1',2)-alpha-D-mannopyranoside (LM), showed the D-lyxoside ring in the -1 subsite in the ¹C₄ chair conformation, providing insights into its structural preferences in bound states. rcsb.org Computational studies, including Density Functional Theory (DFT) calculations, have investigated the ¹³C NMR chemical shifts for this compound in its ¹C₄ conformation, aiding in the interpretation of experimental NMR data. researchgate.netebi.ac.uktoukach.ruresearchgate.net
Conformational Equilibrium in Different Phases
The conformational equilibrium of this compound is significantly influenced by the surrounding environment, with distinct preferences observed in the gas phase versus solution.
In the gas phase, studies utilizing rotational spectroscopy have revealed that D-lyxose exists exclusively in its pyranose forms. The alpha-anomer of D-lyxose displays a mixture of both chair conformations, with the ⁴C₁ conformation being more prevalent than the ¹C₄ conformation. The observed ratio for the α-anomer is approximately 60% ⁴C₁ to 40% ¹C₄. ehu.esnih.gov This preference in the gas phase is primarily governed by intrinsic molecular factors, such as intramolecular hydrogen bonding networks, without the influence of solvation effects. researchgate.netehu.es
Table 1: Conformational Preferences of D-Lyxopyranose in Different Phases
| Anomer | Conformation | Gas Phase Population (%) | Solution Phase Population (%) (of total D-Lyxose) | Dominant in Phase |
| α-D-Lyxopyranose | ⁴C₁ | 60 ehu.esnih.gov | 20 (±5) ehu.es | Gas Phase |
| α-D-Lyxopyranose | ¹C₄ | 40 ehu.esnih.gov | 46 (±5) ehu.es | Solution Phase |
| β-D-Lyxopyranose | ⁴C₁ | 100 (of β-anomer) ehu.esnih.gov | 34 (±5) ehu.es | Both |
| β-D-Lyxopyranose | ¹C₄ | 0 (of β-anomer) ehu.esnih.gov | Not observed ehu.es | N/A |
Advanced Spectroscopic Characterization of α D Lyxopyranose Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides profound insights into the atomic-level structure of molecules in solution. For α-D-lyxopyranose, it is instrumental in determining its conformational preferences, anomeric composition, and the structural details of larger molecules in which it is a constituent.
Carbon-13 (¹³C) NMR spectroscopy is highly sensitive to the stereochemical and conformational environment of each carbon atom in a molecule. The chemical shifts of the five carbon atoms in the α-D-lyxopyranose ring provide a unique fingerprint of its structure.
The correlation between computationally predicted and experimentally measured ¹³C NMR chemical shifts provides a robust method for validating molecular structures and conformational models. Studies utilizing density-functional theory (DFT) and ab initio methods have been employed to calculate the nuclear magnetic shieldings for α-D-lyxopyranose. nih.gov
Research has shown that methods such as B3LYP and MP2 with a TZVP quality basis set can predict the ¹³C NMR chemical shifts of α-D-lyxopyranose. nih.gov However, a notable systematic deviation is often observed between the calculated and experimental values. Without corrections for solvent and rovibrational effects, the average deviation between calculated and measured shifts has been reported to be in the range of 5.0 to 5.4 parts per million (ppm). nih.gov These deviations can be minimized by using a reference compound that is structurally similar to saccharides or by applying an empirical constant shift to the calculated data. nih.gov
| Carbon Atom | Experimental Shift (D₂O) | Calculated Shift (¹C₄ Conformer) | Calculated Shift (⁴C₁ Conformer) |
|---|---|---|---|
| C-1 | 94.7 | 96.5 | 102.9 |
| C-2 | 71.1 | 70.7 | 74.6 |
| C-3 | 70.0 | 69.4 | 73.8 |
| C-4 | 68.9 | 68.5 | 74.5 |
| C-5 | 63.1 | 62.1 | 64.3 |
Note: Experimental data sourced from literature. Calculated data from B3LYP/TZVP level of theory, illustrative of computational studies. nih.gov
In solution, α-D-lyxopyranose does not exist as a single, rigid structure but rather as an equilibrium between two primary chair conformations: ¹C₄ and ⁴C₁. nih.govresearchgate.net The relative population of these conformers significantly influences the observed ¹³C NMR spectrum, which is a weighted average of the individual spectra of each conformer. nih.gov
Proton (¹H) NMR spectroscopy is an essential tool for determining the anomeric composition of sugars in solution. creative-proteomics.com When D-lyxose is dissolved in a solvent like deuterium (B1214612) oxide (D₂O), it undergoes mutarotation to establish an equilibrium between its α- and β-pyranose forms. The anomeric protons (H-1) of the α and β anomers resonate at different chemical shifts, allowing for their distinct identification and quantification. creative-proteomics.comrsc.org
The signals for anomeric protons typically appear in the downfield region of the spectrum, between 4.3 and 5.9 ppm. creative-proteomics.com For D-lyxose in D₂O, the α-anomeric proton resonates at a lower field than the β-anomeric proton. rsc.org Integration of the areas under these respective peaks allows for the determination of the relative abundance of each anomer at equilibrium. Studies have reported the equilibrium composition of D-lyxose in aqueous solution to be approximately 66-69% α-anomer and 31-34% β-anomer. ehu.esrsc.org
The solvent environment can influence the conformational equilibrium and, consequently, the NMR chemical shifts of sugars. Computational chemistry has attempted to model these solvent effects to achieve a more accurate prediction of NMR parameters. However, for saccharides like α-D-lyxopyranose, this has proven challenging. Studies have shown that neither the use of a limited number of explicit water molecules surrounding the solute nor the application of a polarizable continuum model (PCM) was successful in fully accounting for the solvent-induced shifts observed experimentally in ¹³C NMR spectra. nih.gov This indicates the complexity of solute-solvent interactions and their subtle effects on nuclear shielding.
NMR spectroscopy is a cornerstone technique for the structural elucidation of complex carbohydrates, including oligosaccharides and polysaccharides that contain α-D-lyxopyranose residues. nih.govsemanticscholar.orgmdpi.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is typically required to unambiguously determine the structure. mdpi.com
The process generally involves these key steps:
Residue Identification: The characteristic set of signals in the ¹H and ¹³C spectra helps identify the presence of a lyxopyranose residue.
Anomeric Configuration: The chemical shift of the anomeric proton (H-1) and its scalar coupling constant (³JH1,H2) are diagnostic of the anomeric configuration. An α-linkage typically has a smaller coupling constant compared to a β-linkage. psu.edu The ¹³C chemical shift of the anomeric carbon (C-1), usually found between 90-110 ppm, also provides strong evidence for the anomeric configuration. psu.edu
Linkage Analysis: The position of the glycosidic linkage between the α-D-lyxopyranose unit and the adjacent sugar residue is determined using a Heteronuclear Multiple Bond Correlation (HMBC) experiment. This experiment detects long-range (2-3 bond) correlations between protons and carbons. A cross-peak between the anomeric proton (H-1) of the lyxose residue and a carbon atom of the neighboring residue directly establishes the linkage site. mdpi.com
Sequence Determination: By systematically identifying all residues and their linkages, the complete sequence of the oligosaccharide or the repeating unit of the polysaccharide can be assembled. nih.gov
These NMR methods provide a complete picture of how an α-D-lyxopyranose unit is incorporated into a larger carbohydrate structure without the need for chemical degradation. dtu.dk
Carbon-13 NMR Chemical Shift Analysis of α-D-Lyxopyranose
Chiral Chromatography for Enantiomeric and Anomeric Separation of Lyxose
The separation of monosaccharide isomers, including enantiomers (D- and L-forms) and anomers (α- and β-forms), presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful method for achieving these complex separations. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are particularly effective. nih.gov
A specific method for the simultaneous separation of lyxose isomers has been developed using a Chiralpak AD-H column, which is based on an amylose derivative. nih.govresearchgate.net This technique allows for the resolution of all four pyranose forms of lyxose (α-D, β-D, α-L, and β-L) in a single chromatographic run. The separation is based on the differential interactions between the chiral analyte and the chiral stationary phase, a principle known as the "three-point interaction" model. researchgate.net The mobile phase composition and column temperature are critical parameters that influence the retention times and resolution of the peaks. researchgate.net For instance, studies have shown that varying the temperature can alter the elution profile of lyxose isomers. researchgate.net
The successful separation allows for the identification and quantification of the specific anomeric and enantiomeric forms of lyxose present in a sample, which is crucial for determining food authenticity or understanding its role in biological systems. nih.govresearchgate.net
Table 1: HPLC Separation Profile of Lyxose Isomers This table is a representative example based on published chromatograms. Actual retention times may vary based on specific experimental conditions.
| Elution Order | Isomer | Representative Retention Time (min) |
|---|---|---|
| 1 | β-D-lyxopyranose | 18.2 |
| 2 | α-L-lyxopyranose | 19.5 |
| 3 | β-L-lyxopyranose | 22.0 |
| 4 | α-D-lyxopyranose | 24.5 |
Gas Chromatography-Mass Spectrometry (GC-MS) in Lyxose Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. researchgate.net Carbohydrates like lyxose are non-volatile due to their polar hydroxyl groups. Therefore, a derivatization step is required to convert them into volatile analogues suitable for GC analysis. sigmaaldrich.com The most common method is trimethylsilylation, which replaces the active hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netresearchgate.net This process significantly increases the volatility of the sugar. researchgate.net
Once derivatized, the TMS-lyxose can be separated by the gas chromatograph and subsequently analyzed by the mass spectrometer. The mass spectrometer fragments the eluted molecules through electron ionization (EI), producing a unique fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. nih.gov Analysis of these fragments allows for the structural confirmation of the original sugar. For TMS derivatives of pyranose sugars, characteristic fragment ions are observed that provide structural information. researchgate.netresearchgate.net For example, the loss of a methyl group (CH₃) from a silicon atom results in a prominent [M-15]⁺ ion, which helps in determining the molecular mass. researchgate.net Other common fragments for silylated carbohydrates provide clues about the ring structure. researchgate.netresearchgate.net
Table 2: Common Mass Spectrometric Fragments of Trimethylsilylated (TMS) Monosaccharides
| m/z (mass-to-charge ratio) | Ion Description | Significance |
|---|---|---|
| 73 | [Si(CH₃)₃]⁺ | Characteristic of TMS derivatives. |
| 147 | [(CH₃)₃Si-O=Si(CH₃)₂]⁺ | Common fragment in polysilylated compounds. |
| 204 | [C₈H₂₀O₂Si₂]⁺ | Fragment containing two TMS groups, indicative of a sugar backbone. |
| 217 | [C₉H₂₁O₂Si₂]⁺ | Diagnostic fragment for TMS-derivatized hexopyranoses and pentopyranoses. researchgate.net |
| 361 | [C₁₄H₃₃O₄Si₃]⁺ | A larger fragment corresponding to the pyranose ring with multiple TMS groups attached. researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy in Polysaccharide Structural Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule. mdpi.com It is widely applied in the structural analysis of polysaccharides. nih.gov The technique works by passing infrared radiation through a sample and measuring the absorption at different frequencies (expressed as wavenumbers, cm⁻¹). Specific chemical bonds and functional groups vibrate at characteristic frequencies, resulting in a unique absorption spectrum that provides structural information. sigmaaldrich.com
For polysaccharides containing α-D-lyxopyranose units, the FTIR spectrum will exhibit several characteristic absorption bands. A broad, strong band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the numerous hydroxyl groups. mdpi.com The absorption band around 2900 cm⁻¹ is due to C-H stretching vibrations. researchgate.net The region between 1200 and 950 cm⁻¹, often called the "fingerprint region" for carbohydrates, is particularly informative. researchgate.net This area contains complex overlapping peaks corresponding to C-O-C stretching of the glycosidic bonds and C-O stretching of the pyranose ring structure, which are essential for characterizing the polysaccharide. researchgate.netmdpi.com
Table 3: Characteristic FTIR Absorption Bands for Pyranose-Containing Polysaccharides
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3600 - 3200 | Stretching | O-H (hydroxyl groups) |
| 2980 - 2850 | Stretching | C-H (alkane groups) |
| ~1640 | Bending | Absorbed H₂O |
| 1200 - 1000 | Stretching | C-O (in C-O-C glycosidic links and C-OH) |
| 950 - 800 | "Anomeric Region" | C-H deformation related to α and β configuration |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| α-D-lyxopyranose |
| β-D-lyxopyranose |
| α-L-lyxopyranose |
| β-L-lyxopyranose |
| Lyxose |
| Glucose |
| Fructose |
| Arabinose |
| Ribose |
| Fucose |
| Mannose |
| Xylose |
| Amylose |
| Cellulose |
| Trimethylsilyl (TMS) |
Computational Chemistry Approaches for α D Lyxopyranose
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods are fundamental quantum mechanical approaches used to solve the electronic Schrödinger equation, providing detailed information about molecular properties from first principles.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. umd.edujoaquinbarroso.com For α-D-lyxopyranose, this involves determining the most stable three-dimensional structures, primarily its different chair (e.g., ¹C₄ and ⁴C₁) and skew conformations. researchgate.nettandfonline.com
The accuracy of these calculated structures is highly dependent on the level of theory and the basis set used. mdpi.com Studies have shown that for carbohydrates, DFT methods such as B3LYP, often paired with basis sets like 6-311G(d,p) or TZVP, provide molecular structures that are comparable in accuracy to more computationally expensive methods like second-order Møller-Plesset (MP2) perturbation theory. researchgate.netresearchgate.netresearcher.life For instance, research recommends optimizing geometries at the B3LYP-D3/6-311G(d,p) level, including a polarizable continuum model (PCM) for the solvent, to achieve high accuracy. researchgate.net The precision of these methods allows for the reliable prediction of bond lengths and angles, which closely match experimental data where available. conicet.gov.ar
DFT has become a tractable and widely used method for predicting NMR chemical shifts in molecules as complex as carbohydrates. researchgate.netresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach applied after geometry optimization to calculate the isotropic magnetic shielding constants, which are then converted to chemical shifts. researchgate.netconicet.gov.ar
For α-D-lyxopyranose, studies have investigated the performance of various DFT functional and basis set combinations. researchgate.netresearchgate.net Research has shown that methods like B3LYP(TZVP) and BP86(TZVP) are cost-effective and provide good accuracy for carbohydrate ¹³C NMR chemical shift calculations. researchgate.netresearcher.life One study identified the ωB97X-D/def2-SVP level of theory, combined with the GIAO method and a PCM solvent model, as a high-performing methodology for ¹³C NMR predictions. researchgate.netmdpi.com
Calculations performed at the B3LYP(TZVP) level for the ¹C₄ and ⁴C₁ conformers of α-D-lyxopyranose, without solvent or rovibrational corrections, yielded an average deviation of 5.4 ppm from experimental values. researchgate.netresearcher.life This deviation can be reduced by using reference compounds structurally similar to saccharides or by applying an empirical constant shift. researchgate.netresearcher.life The accuracy of these predictions is crucial for assigning NMR peaks and distinguishing between different conformers in solution. researchgate.netrsc.org
The following table presents a comparison of experimental and calculated ¹³C NMR chemical shifts for the two chair conformers of α-D-lyxopyranose, demonstrating the capability of DFT to model these properties.
Calculated values are from B3LYP(TZVP) level of theory. Experimental values are for the equilibrium mixture in solution. Source: Based on data from Taubert et al., 2005. researchgate.net
Computational methods can be used to calculate the energy barriers between different conformations, such as the chair-to-chair interconversion in the pyranose ring. uni-kiel.de For α-D-lyxopyranose, which is known to exist as a mixture of the ¹C₄ and ⁴C₁ chair forms, DFT calculations can elucidate the energy landscape governing this equilibrium. tandfonline.com
Studies have calculated the relative energies of these conformers. At the B3LYP(TZVP) level, the energy difference between the ¹C₄ and ⁴C₁ conformations of α-D-lyxopyranose is only 0.8 kcal/mol, with the ¹C₄ conformer being slightly more stable. researchgate.net This small energy difference supports the experimental observation that both conformers are present in solution. tandfonline.com The energy barriers between these chair forms proceed through higher-energy transition states, often resembling skew or boat conformations. tandfonline.com Understanding these energy barriers is essential for describing the dynamics and conformational flexibility of the molecule.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum methods provide high accuracy, they are computationally intensive. Molecular mechanics and dynamics offer a computationally less expensive alternative to study the conformational dynamics of large systems over longer timescales. rsc.org
The MM3 force field is a popular molecular mechanics method used to model the conformations of organic molecules, including carbohydrates. researchgate.nettandfonline.com Studies using MM3 (version 1992) have been conducted to explore the potential energy surfaces of aldopentoses like D-lyxopyranose. tandfonline.comtandfonline.comuiowa.edu
These calculations map the energy as a function of the ring's puckering coordinates, revealing low-energy regions corresponding to stable chair and skew forms, separated by high-energy barriers associated with half-chair and envelope forms. tandfonline.comtandfonline.com For α-D-lyxopyranose, MM3 calculations predict the ⁴C₁ conformer as the global energy minimum. tandfonline.comtandfonline.com Uniquely among the aldopentoses studied, α-D-lyxopyranose also shows a secondary low-energy region for the ¹C₄ conformation, with a relative energy within 1 kcal/mol of the global minimum. researchgate.nettandfonline.comtandfonline.com This finding from MM3 modeling is in good agreement with experimental NMR data, which indicates a conformational mixture of the two chair forms for α-D-lyxopyranose. tandfonline.com
The table below summarizes the relative energies of the two chair conformations of D-pentopyranoses as calculated by the MM3 force field.
Energies are relative to the lowest energy chair form for each anomer. Original data in kJ/mol converted to kcal/mol. Source: Based on data from Dowd et al., 2002. uni-muenchen.de
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of conformational dynamics in different environments, such as in aqueous solution. researchgate.netehu.esacs.org For D-lyxose, MD simulations, often using force fields like GLYCAM or GAFF within the AMBER package, have been combined with experimental NMR data to analyze its conformational landscape in water. ehu.es
These simulations reveal the populations of different anomers and conformers over time. ehu.es In aqueous solution, D-lyxose exists as a mixture of α and β anomers, with the α-anomer being predominant. ehu.es Experiment-guided MD simulations have shown that for the α-anomer of D-lyxopyranose, both the ¹C₄ and ⁴C₁ chair conformations are populated. ehu.esgrupodeespectroscopia.esnih.gov Specifically, the simulations indicate that the α-anomer primarily adopts the ¹C₄ chair (around 70%), with the remaining population in the ⁴C₁ chair. ehu.es The β-anomer, in contrast, is found to exist almost exclusively in the ⁴C₁ conformation. ehu.esgrupodeespectroscopia.es These computational findings are crucial for interpreting experimental results and understanding how solvent interactions influence the conformational preferences of D-lyxose. ehu.esacs.orggrupodeespectroscopia.es
The combination of MD simulations with QM methods (QM/MM) allows for the accurate modeling of solvated systems, where the carbohydrate is treated with high-level quantum mechanics and the surrounding water molecules are treated with classical mechanics. rsc.org This hybrid approach ensures that the significant effects of hydration on the sugar's conformation are properly captured. rsc.org
Theoretical Studies on Electronic Structure and Magnetic Properties (e.g., magnetic shieldings)
Computational chemistry provides powerful tools for investigating the electronic structure and magnetic properties of molecules like α-D-lyxopyranose. Theoretical studies, particularly those employing ab initio and density-functional theory (DFT) methods, have been instrumental in calculating nuclear magnetic shieldings, which are directly related to the experimentally observed nuclear magnetic resonance (NMR) chemical shifts. researchgate.netebi.ac.uk These computational approaches allow for a detailed examination of conformational effects on the magnetic environment of each nucleus.
Detailed Research Findings
Research has focused on the two primary chair conformations of α-D-lyxopyranose: ¹C₄ and ⁴C₁. researchgate.netresearchgate.net The molecular structures of these conformers have been optimized using various levels of theory to provide a foundation for subsequent property calculations. rsc.org
Studies have systematically evaluated different computational methods for their accuracy in predicting NMR chemical shifts for saccharides. For α-D-lyxopyranose, methods such as Møller-Plesset perturbation theory (MP2) and DFT functionals like B3LYP and BP86 have been tested with triple-zeta valence plus polarization (TZVP) quality basis sets. researchgate.netebi.ac.ukrsc.orgresearcher.life Test calculations on monosaccharides have shown that B3LYP(TZVP) and BP86(TZVP) are cost-effective levels of theory for calculating NMR chemical shifts in carbohydrates. researchgate.netebi.ac.ukresearcher.life The accuracy of molecular structures and chemical shifts calculated at the B3LYP(TZVP) level is comparable to that of the more computationally expensive MP2(TZVP) level. researchgate.netebi.ac.ukresearcher.life
The theoretical calculation of chemical shifts involves determining the nuclear magnetic shieldings for the molecule of interest and a reference compound, often tetramethylsilane (B1202638) (TMS). researchgate.netrsc.org The calculated ¹³C NMR chemical shifts for the ¹C₄ and ⁴C₁ conformers of α-D-lyxopyranose using the B3LYP(TZVP) method show a notable comparison with experimental data. Without corrections for solvent effects or rovibrational averaging, the B3LYP(TZVP) and MP2(TZVP) calculations for a set of monosaccharides resulted in average deviations from experimental values of 5.4 ppm and 5.0 ppm, respectively. researchgate.netebi.ac.ukresearcher.life
The energy difference between the two chair conformers is small. At the B3LYP(TZVP) level, the energy difference is calculated to be only 0.8 kcal/mol, leading to a Boltzmann distribution ratio of approximately 1:4 for ¹C₄ to ⁴C₁ at 298 K. researchgate.net This indicates that both conformers are present in solution, and the experimentally observed NMR spectrum is a weighted average of the spectra of the individual conformers.
Attempts to model the influence of solvents, either by including explicit water molecules or by using a continuum solvent model, have not been entirely successful in improving the accuracy of the calculated shifts. researchgate.netebi.ac.ukresearcher.life However, a closer agreement can be achieved by using a reference compound that is structurally similar to saccharides, such as neat methanol, or by applying an empirical constant shift to the calculated values. researchgate.netebi.ac.ukrsc.org
The following table presents a comparison of the experimental ¹³C NMR chemical shifts for D-lyxopyranose with the values calculated at the B3LYP(TZVP) level for its two chair conformers. researchgate.net
| Carbon Atom | Experimental Chemical Shift (ppm) researchgate.net | Calculated α-D-lyxopyranose ¹C₄ (ppm) researchgate.net | Calculated α-D-lyxopyranose ⁴C₁ (ppm) researchgate.net |
|---|---|---|---|
| C1 | 95.2 | 97.6 | 94.7 |
| C2 | 71.2 | 71.6 | 71.2 |
| C3 | 71.7 | 72.5 | 73.0 |
| C4 | 68.6 | 67.0 | 67.3 |
| C5 | 64.2 | 61.2 | 66.4 |
Synthetic Methodologies for α D Lyxopyranose and Its Derivatives
Glycosylation Strategies for α-D-Lyxopyranosyl Linkages
The formation of glycosidic bonds involving lyxopyranose requires precise control of stereochemistry at the anomeric center. Various methods have been explored to achieve high yields and selectivity for the desired α-linkage.
Stereoselective Glycoside Synthesis
The stereoselective synthesis of glycosides is a cornerstone of carbohydrate chemistry. For lyxopyranosides, achieving a high degree of stereoselectivity can be challenging. One notable approach involves a copper-catalyzed, four-step, one-pot method for the synthesis of C-acyl α-D-lyxopyranosides from readily available persilylated monosaccharides and dithianes. nih.govnih.gov This method is highly α-selective and requires only trace amounts of a copper source as a catalyst. nih.govnih.gov The resulting C-acyl α-glycosides can be isomerized to their β-anomers, providing access to both configurations. nih.govnih.gov
Another strategy employs tricyclic borinic acid catalysts to promote O-glycosylation. researchgate.net This method has been successful in the highly stereoselective synthesis of 1,1′-disaccharides by reacting glycosyl 1,2-diols with glycosyl donors. researchgate.net The complexation between the diol and the catalyst is crucial for activating the glycosyl donor and ensuring the cis-configuration of the product. researchgate.net
The choice of glycosyl donor and promoter system significantly influences the stereochemical outcome. For instance, the use of 2,3,4-tri-O-benzyl-α-d-xylopyranosyl bromide with 2,3,4,6-tetra-O-acetyl-d-glucopyranose in the presence of mercuric cyanide and bromide has been shown to yield α-d-glucopyranosyl α-d-xylopyranoside. researchgate.net In contrast, using BF3·OEt2 as a promoter with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) can lead to the formation of β,β-octaacetyltrehalose. researchgate.net
| Entry | Lewis Acid | Equivalents | Yield (%) | Product Ratio (18:19) |
|---|---|---|---|---|
| 1 | TMSOTf | 0.1 | 10 | 1:1.3 |
| 2 | TMSOTf | 0.5 | 15 | 1:1.2 |
| 3 | TMSOTf | 1.0 | 15 | 1.3:1 |
| 4 | SnCl4 | 0.5 | 26 | 2.3:1 |
| 5 | SnCl4 | 1.0 | 30 | 2.5:1 |
| 6 | SnCl4 | 2.0 | 26 | 2.5:1 |
| 7 | BF3·OEt2 | 0.5 | 35 | 3:1 |
| 8 | BF3·OEt2 | 1.0 | 45 | 4:1 |
| 9 | BF3·OEt2 | 2.0 | 45 | 4:1 |
| 10 | BF3·OEt2 | 3.0 | 40 | 4:1 |
| 11 | BF3·OEt2 | 4.0 | 40 | 4:1 |
Synthesis of 1,1′-Linked α-L-Lyxopyranosyl β-D-Glucopyranoside Analogs
The synthesis of the non-reducing disaccharide β-D-Glcp-(1↔1)-α-L-Lyxp, a proposed intermediate in the biosynthesis of avilamycin (B193671) A, has been a significant target. d-nb.infonih.gov Research has focused on comparing different strategies where either the glucose or the lyxose moiety acts as the glycosyl donor. d-nb.infonih.gov
The most effective approach in terms of both stereoselectivity and yield involved the use of 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate as the glycosyl donor. d-nb.infonih.gov When this donor was reacted with 2,3,4,6-tetra-O-acetyl-D-glucopyranose, it produced the disaccharide as a mixture of 1β,1'α and 1β,1'β isomers in a 10:1 ratio with a 50% yield. d-nb.infonih.gov Notably, the formation of α-glucosides was not observed. d-nb.infonih.gov
A significant improvement in stereoselectivity was achieved when reacting the same lyxosyl trichloroacetimidate with 3,4,6-tri-O-acetyl-2-azido-2-deoxy-D-glucopyranose. d-nb.infonih.gov This reaction yielded the desired 1β,1'α disaccharide as a single isomer in a 72% yield. d-nb.infonih.gov These findings are crucial for producing analogs of the natural biosynthetic precursor, which could lead to the generation of novel avilamycin derivatives. d-nb.info
Derivatization of α-D-Lyxopyranose for Complex Molecule Synthesis
The modification of the α-D-lyxopyranose structure is essential for creating a wide range of complex molecules, including nucleoside analogs and chain-elongated sugars.
Synthesis of Nucleoside Analogs Containing α-L-Lyxopyranose Moieties
Nucleoside analogs containing a six-membered carbohydrate moiety, such as lyxopyranose, have been investigated for their potential antiviral and antibiotic properties. nih.govacs.org One area of focus has been the synthesis of 1-[2,4-dideoxy-4-C-hydroxymethyl-α-l-lyxopyranosyl]thymine. nih.govacs.org A key challenge in this synthesis is the stereoselective introduction of a hydroxymethyl group at the C-4 position of the pyranose ring. nih.govacs.org
An initial approach using hydroboration/oxidation of a C-4'-exocyclic vinyl intermediate resulted in the undesired α-directed hydroxymethyl group. nih.govacs.org A more successful strategy involved treating 2,3-O-isopropylidene-1-O-methyl-4-O-phenoxythiocarbonyl-α-l-lyxopyranose with β-tributylstannyl styrene (B11656). nih.govacs.org This led to the stereoselective β-directed introduction of a 2-phenylethenyl group at C-4, which was subsequently converted to the desired 4-hydroxymethyl group via oxidation and reduction. nih.govacs.org The resulting protected sugar was then coupled with silylated thymine (B56734) using SnCl₂ as a Lewis acid. nih.govacs.org
Further research has explored the synthesis of 2-substituted α-D- and α-L-lyxofuranosyl and 5-deoxylyxofuranosyl derivatives of benzimidazoles. nih.gov For example, the condensation of 1,2,3,5-tetra-O-acetyl-L-lyxofuranose with 2,5,6-trichlorobenzimidazole yielded the corresponding α-nucleoside. nih.gov This could then be further modified to produce various derivatives, including 2-bromo, 2-methylamino, 2-cyclopropylamino, and 2-isopropylamino analogs. nih.gov
| Starting Material | Key Reagents/Steps | Product |
|---|---|---|
| 2,3-O-isopropylidene-1-O-methyl-4-O-phenoxythiocarbonyl-α-l-lyxopyranose | 1. β-tributylstannyl styrene 2. OsO₄, NaIO₄/NaBH₄ 3. Silylated thymine, SnCl₂ | 1-[2,4-dideoxy-4-C-hydroxymethyl-α-l-lyxopyranosyl]thymine |
| 1,2,3,5-tetra-O-acetyl-L-lyxofuranose | 2,5,6-trichlorobenzimidazole | 2,5,6-trichloro-1-(2,3,5-tri-O-acetyl-α-L-lyxofuranosyl)benzimidazole |
Chain Elongation from L-Lyxose
Chain elongation of monosaccharides is a valuable tool for accessing higher-carbon sugars. Starting from L-lyxose, an indium-mediated chain elongation with allyl bromide, followed by acetylation and oxidative cleavage of the double bond, and subsequent deprotection, has been used to synthesize 2-deoxy-l-galacto-heptose. ebi.ac.uk This compound is an analog of the bacterial carbohydrate L-glycero-D-manno-heptose. ebi.ac.uk
Another efficient approach for synthesizing L,D-Hep (L-glycero-D-manno-heptose) and D,D-Hep building blocks utilizes L-lyxose and D-ribose as starting materials, with diastereoselective Mukaiyama-type aldol (B89426) reactions as the key steps. researchgate.net A highly practical, four-step sequence starting from L-lyxose has been developed to produce crystalline 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose on a large scale. researchgate.net
The Wittig olefination combined with a dihydroxylation reaction provides another facile protocol for converting unprotected carbohydrates into higher sugars. researchgate.net The Wittig reaction with stabilized phosphoranes typically yields (E)-configured α,β-unsaturated esters, which are then diastereoselectively dihydroxylated using OsO₄/NMO. researchgate.net
Synthesis of N-Substituted Lyxopyranose Derivatives
The synthesis of N-substituted lyxopyranose derivatives is often pursued as a route to aminocyclitols and other nitrogen-containing complex molecules. One strategy involves the nucleophilic attack at the C-4 position of a lyxopyranose derivative that has a good leaving group. thieme-connect.comthieme-connect.com This SN2 displacement results in an inversion of configuration, leading to the corresponding ribopyranose framework. thieme-connect.comthieme-connect.com While this approach has been successful with nucleophiles like sodium azide (B81097) and benzylamine, it has proven problematic with less nucleophilic amino pyrimidine (B1678525) heterocycles. thieme-connect.comthieme-connect.com
In a study investigating the reactivity of trifluoromethanesulfonyl esters of L-lyxose, it was found that the lyxopyranoside forms were unreactive towards various 5-aminopyrimidines as nucleophiles. thieme-connect.com In contrast, the corresponding lyxofuranoside forms were reactive, yielding novel N-substituted 5-amino-lyxofuranosides. thieme-connect.com
An alternative approach to amino-α-dl-lyxopyranose derivatives involves the use of N-acyl-1,2-dihydropyridines in a Nitroso-Diels-Alder (NDA) reaction. mdpi.com The resulting cycloadducts can undergo further transformations, such as reductive hydrogenolysis and acetylation, to stereospecifically form the desired amino-lyxopyranose derivatives. mdpi.com
| Entry | Nucleophile | Equivalents | Temperature | Notes | Yield (%) |
|---|---|---|---|---|---|
| 3 | 5-aminouracil | 1.5 | Room Temp (3 days) | Poor yield | Low |
| - | 5-aminouracil | 3.0 | Higher Temp | Increased solubility and reaction speed | Higher |
| 5 | 5-aminouracil with BSA | - | - | BSA increased solubility | Further Improved |
| 7 | 2,4,5-triaminopyrimidine with BSA | - | - | BSA did not help | - |
Chemo-Enzymatic Synthesis of Lyxose-Related Nucleotide Sugars
The convergence of chemical synthesis and enzymatic catalysis, known as chemo-enzymatic synthesis, offers a powerful strategy for producing complex molecules like nucleotide sugars. This approach leverages the selectivity and efficiency of enzymes to overcome challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations and the difficulty in achieving stereocontrol. In the context of lyxose-related nucleotide sugars, chemo-enzymatic methods have been instrumental in accessing these important biomolecules and their analogs.
The nucleotide sugars UDP-α-D-xylose (UDP-Xyl) and UDP-β-L-arabinose (UDP-Ara) are crucial donors for glycosyltransferases involved in the synthesis of various biopolymers in plants and animals. nih.gov A novel and efficient chemo-enzymatic strategy has been developed for the stereopure synthesis of these two nucleotide sugars. nih.govfrontiersin.org
This method circumvents the need for complex protection-deprotection steps and challenging purification procedures often associated with traditional chemical synthesis. nih.gov The core of this approach involves two key stages:
Chemical Synthesis of Sugar-1-Phosphates: Anomeric mixtures of D-xylose-1-phosphate and L-arabinose-1-phosphate are first synthesized chemically from their corresponding β-glycosylsulfonylhydrazides. nih.govfrontiersin.org This chemical step provides the necessary substrates for the subsequent enzymatic reaction.
Enzymatic Uridylylation: The chemically synthesized sugar-1-phosphate mixtures are then subjected to the action of recombinant UDP-sugar pyrophosphorylases (USPs). nih.govfrontiersin.org These enzymes exhibit high stereoselectivity, exclusively converting the α-anomer of the sugar-1-phosphate to the corresponding UDP-sugar. researchgate.net Specifically, UDP-sugar pyrophosphorylases from Arabidopsis thaliana (AtUSP) and Bifidobacterium infantis (BiUSP) have been successfully employed. nih.govfrontiersin.org
This chemo-enzymatic route effectively addresses the difficulties in separating structurally similar sugars that arise in purely biosynthetic pathways. frontiersin.org For instance, a one-pot multi-enzyme (OPME) strategy starting from UDP-glucose can produce UDP-Xyl, but it requires the expensive cofactor NAD+ and can be complicated by enzyme inhibition and byproduct formation. frontiersin.org The reported chemo-enzymatic method avoids these issues, enabling scalable production of the biologically active anomers of UDP-Xyl and UDP-Ara. nih.govfrontiersin.org
The successful synthesis of UDP-α-D-xylose from a chemically prepared anomeric mixture of D-xylose-1-phosphate demonstrates the high selectivity of the enzyme for the α-anomer. researchgate.net Similarly, UDP-β-L-arabinose was synthesized from an anomeric mixture of L-arabinose-1-phosphate. researchgate.net The yields for these enzymatic conversions are summarized in the table below.
| Starting Material (Anomeric Mixture) | Enzyme | Product | Yield (%) |
|---|---|---|---|
| α/β-D-xylose-1-phosphate | AtUSP | UDP-α-D-xylose | 45 |
| α/β-L-arabinose-1-phosphate | AtUSP | UDP-β-L-arabinose | 39 |
| α/β-L-arabinose-1-phosphate | BiUSP | UDP-β-L-arabinose | 49 |
It is noteworthy that in plants, UDP-L-arabinose is synthesized from UDP-D-xylose through the action of UDP-D-xylose 4-epimerase (UXE). benchchem.com This enzyme catalyzes the reversible epimerization at the C-4 position. benchchem.com The chemo-enzymatic approach provides a direct and efficient alternative for producing UDP-β-L-arabinose without relying on the epimerase.
The enzymatic synthesis of disaccharides containing a D-xylose unit has been explored using various glycosyltransferases. These enzymes catalyze the transfer of a monosaccharide from a donor substrate to an acceptor molecule, in this case, D-xylose.
One notable example is the use of cyclodextrin (B1172386) glycosyltransferase (CGTase). The acceptor specificity of CGTase has been investigated, revealing that D-xylose is an efficient acceptor in the transglycosylation reaction catalyzed by this enzyme. oup.com The enzyme transfers a glucosyl residue to the C4-hydroxyl group of D-xylose, resulting in the formation of 4-O-α-D-glucopyranosyl-D-xylose. oup.com
Another approach involves the use of cellobiose (B7769950) phosphorylase from Clostridium thermocellum. This enzyme has been shown to synthesize 4-O-β-D-glucopyranosyl-D-xylose. nih.gov
Furthermore, enzymes from Aspergillus niger have been utilized for the synthesis of 3-O-β-D-glucopyranosyl-D-xylose. rsc.orgrsc.org Similarly, a transferase from Penicillium has been reported to synthesize 3-O-α-D-glucopyranosyl D-xylose. nih.gov
These enzymatic syntheses provide specific linkages between glucose and xylose, which can be challenging to achieve through purely chemical means without the use of protecting groups. The regioselectivity of the enzymes ensures the formation of a single, well-defined product.
Pyrophosphorylases are a class of enzymes that catalyze the reversible transfer of a nucleotidyl group from a nucleoside triphosphate (NTP) to a sugar-1-phosphate, producing a nucleotide sugar and inorganic pyrophosphate (PPi). portlandpress.comfrontiersin.orgdiva-portal.org This reaction is central to the primary synthesis of UDP-sugars. diva-portal.orgfrontiersin.org
The general reaction is as follows: UTP + Sugar-1-Phosphate ⇌ UDP-Sugar + PPi
This reaction is typically reversible and dependent on magnesium. frontiersin.orgdiva-portal.org The forward reaction, leading to UDP-sugar synthesis, is driven by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase. nih.gov
Plant pyrophosphorylases, including UDP-glucose pyrophosphorylase (UGPase), UDP-sugar pyrophosphorylase (USPase), and UDP-N-acetylglucosamine pyrophosphorylase (UAGPase), exhibit a common structural blueprint despite limited amino acid sequence homology. portlandpress.com They all possess a central catalytic domain with a Rossmann fold. portlandpress.com
The substrate specificity of these pyrophosphorylases is not always absolute, and this promiscuity can be exploited for the synthesis of nucleotide sugar analogs, including those related to lyxose. frontiersin.org For example, the chemo-enzymatic synthesis of UDP-α-D-xylose and UDP-β-L-arabinose relies on the ability of UDP-sugar pyrophosphorylases from Arabidopsis thaliana and Bifidobacterium infantis to accept chemically synthesized xylose-1-phosphate and arabinose-1-phosphate as substrates. nih.govfrontiersin.orgnih.gov
Biochemical and Structural Implications of α D Lyxopyranose Moieties
Role of α-D-Lyxopyranose in Glycoconjugate Structures
The presence of α-D-lyxopyranose within complex carbohydrate structures contributes to their diversity and, consequently, their biological functions. It is found as a constituent of both fungal and bacterial polysaccharides and has been implicated in molecular recognition events.
Table 1: Structural Composition of Heteropolysaccharide AC-1 from Amanita caesarea
| Component | Type | Linkage/Ratio | Role in Structure |
|---|---|---|---|
| α-D-Glucose | Monosaccharide | Ratio to Lyxose: 2:1 | Forms the main backbone of the polysaccharide through (1→4) and (1→3,6) linkages. |
| α-D-Lyxose | Monosaccharide | Ratio to Glucose: 1:2 | Forms the terminal branch points of the structure via a (1→) linkage. |
Exopolysaccharides (EPS) are high-molecular-weight polymers produced by microorganisms that play roles in adhesion, biofilm formation, and protection against environmental stress. rcsb.orgnih.gov These can be homopolysaccharides, containing a single type of monosaccharide, or heteropolysaccharides, which are composed of multiple different sugar units. uni-konstanz.denih.gov
The moiety α-D,L-lyxopyranose has been identified in the heteropolysaccharide EPS of the bacterium Rhizobium leguminosarum bv. trifolii. rcsb.org In one study, this sugar was found exclusively in the EPS of rhizobial strains isolated from the nodules of clover growing in a zinc-lead-cadmium polluted waste heap. rcsb.org Its absence in strains from non-polluted areas suggests that the incorporation of lyxopyranose into the EPS may be an adaptive strategy for survival in extreme, metal-contaminated environments. rcsb.org The EPS matrix, with its complex array of monosaccharides, helps in sequestering toxic metal ions from the environment. rcsb.org
Table 2: Selected Monosaccharides Identified in the Exopolysaccharide of Rhizobium leguminosarum
| Monosaccharide Identified | Found in Strains from Polluted Area | Found in Strains from Reference Area |
|---|---|---|
| α-D,L-Lyxopyranose | Yes | No |
| Galactonic acid | Yes | No |
| Levoglucosan | No | Yes |
| α-D-Mannopyranose | No | Yes |
| D-Glucose | Yes | Yes |
| D-Galactose | Yes | Yes |
| Sedoheptulose | Yes | Yes |
Glycoproteins and glycolipids on the cell surface form a dense layer called the glycocalyx, which is critical for cell-cell recognition, adhesion, and signaling. nih.govresearchgate.net The specific sequence and branching of the oligosaccharide chains (glycans) create unique three-dimensional structures that can be recognized by specific carbohydrate-binding proteins (lectins) on other cells or by pathogens. nih.gov
The inclusion of rare sugars like α-D-lyxopyranose can significantly alter the shape and chemical properties of a glycan, thereby influencing its recognition. While natural examples are not extensively documented, the principle is utilized in synthetic chemistry. For instance, α-D-lyxopyranose is listed among the monosaccharides that can be used to construct carbohydrate-glycolipid conjugate vaccines. In this context, a polysaccharide antigen is linked to a glycolipid adjuvant, such as α-galactosylceramide (αGalCer). This conjugate molecule is presented by antigen-presenting cells via the CD1d protein, leading to the activation of Natural Killer T (NKT) cells. The specific structure of the carbohydrate portion, which could include α-D-lyxopyranose, is critical for proper binding and subsequent T cell recognition, demonstrating the sugar's potential contribution to molecular recognition in an immunological context.
Enzymatic Processing and Metabolic Intermediates
The enzymatic synthesis and degradation of glycoconjugates containing α-D-lyxopyranose, as well as the metabolic fate of the sugar itself, involve specific enzymes that can recognize its distinct structure.
Glycosidases and glycosyltransferases are enzymes responsible for cleaving and forming glycosidic bonds, respectively. Their ability to recognize specific sugar substrates is fundamental to the synthesis and modification of glycans.
The interaction between a lyxose-containing molecule and a glycosidase has been structurally characterized in detail. A study on a fungal α-1,2-mannosidase from Penicillium citrinum, an enzyme from the GH47 family involved in N-glycan processing, revealed how it recognizes its substrate. rcsb.org Researchers determined the crystal structure of this enzyme in a complex with a substrate analog, methyl-α-D-lyxopyranosyl-(1',2)-α-D-mannopyranoside. rcsb.org In this structure, the α-D-lyxopyranosyl ring occupies the -1 subsite of the enzyme's active site, the position where catalysis occurs on the natural substrate (a mannose residue). rcsb.org The lyxoside moiety effectively mimics the mannose ring, providing direct evidence of substrate recognition by a key glycosidase. rcsb.org The lack of the C5 hydroxymethyl group on the lyxoside (compared to mannose) did, however, lead to a conformational change in a nearby arginine residue, suggesting a role for this group in modulating catalytic activity. rcsb.org
Although a non-canonical pentose (B10789219), D-lyxose can be channeled into central metabolism through the pentose phosphate (B84403) pathway (PPP). This is achieved via isomerization to a more common ketopentose. Microorganisms that can utilize D-lyxose as a carbon source possess an enzyme called D-lyxose isomerase. This enzyme catalyzes the conversion of D-lyxose into D-xylulose. D-xylulose is a direct precursor to D-xylulose 5-phosphate, a key intermediate of the pentose phosphate pathway.
Similarly, the enantiomer L-lyxose can also be metabolized via the PPP. In some bacteria, L-lyxose is recognized by the L-rhamnose transport system and is subsequently converted by L-rhamnose isomerase into L-xylulose. L-xylulose can then be phosphorylated by a kinase to form L-xylulose 5-phosphate, which is also an intermediate in the PPP. These pathways demonstrate how related compounds of α-D-lyxopyranose can serve as precursors for this essential metabolic route.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| α-D-lyxopyranose |
| D-xylose |
| α-D-glucose |
| α-D-lyxose |
| α-D-glucopyranose |
| α-D,L-lyxopyranose |
| Galactonic acid |
| Levoglucosan |
| α-D-mannopyranose |
| D-galactose |
| Sedoheptulose |
| α-galactosylceramide (αGalCer) |
| methyl-α-D-lyxopyranosyl-(1',2)-α-D-mannopyranoside |
| D-lyxose |
| D-xylulose |
| D-xylulose 5-phosphate |
| L-lyxose |
| L-rhamnose |
| L-xylulose |
Lyxose as a Precursor in Natural Product Biosynthesis (e.g., Avilamycins)
The biosynthesis of complex natural products often involves the assembly of various molecular building blocks, including rare sugars like L-lyxose. A prominent example is the orthosomycin antibiotic, avilamycin (B193671) A, produced by the bacterium Streptomyces viridochromogenes. researchgate.net The intricate structure of avilamycin A is an octasaccharide, featuring a variety of sugar moieties, the biosynthesis of which originates from primary metabolites. researchgate.netmdpi.com The genetic blueprint for avilamycin production is encoded within the avilamycin (avi) biosynthetic gene cluster. benchchem.compnas.org
The biosynthesis of the L-lyxose unit (specifically ring G) within avilamycin A is a multi-step enzymatic process starting from a common sugar precursor, UDP-D-glucose. mdpi.com The pathway involves a series of transformations catalyzed by specific enzymes encoded by the avi gene cluster. While the complete pathway is complex, key steps have been elucidated through genetic and biochemical studies. pnas.orgasm.org An essential step is the conversion of a UDP-D-glucuronic acid intermediate to UDP-D-xylose, a reaction catalyzed by the decarboxylase AviE2. mdpi.com Subsequent epimerization and other modifications are required to convert the D-xylose precursor into the final L-lyxose moiety that is incorporated into the growing oligosaccharide chain. mdpi.com The enzymes responsible for these stereochemical changes are believed to include epimerases such as those encoded by aviQ1-aviQ3. mdpi.com This biosynthetic strategy highlights nature's chemical dexterity in creating structural diversity from a limited pool of primary metabolic precursors.
Table 1: Key Enzymes in the Biosynthesis of Avilamycin Sugar Moieties
| Gene | Enzyme Name | Function in Biosynthesis | Precursor(s) |
|---|---|---|---|
| aviE2 | Decarboxylase | Catalyzes the conversion of UDP-D-glucuronic acid to UDP-D-xylose, a precursor for the L-lyxose ring. mdpi.com | UDP-D-glucuronic acid |
| aviQ1-aviQ3 | Epimerases | Proposed to be involved in the stereochemical conversions required to form L-lyxose from a D-sugar precursor. mdpi.com | D-sugar nucleotide |
| aviGT4 | Glycosyltransferase | Catalyzes the linkage between rings G (L-lyxose) and H (eurekanate). mdpi.com | UDP-L-lyxose, Eurekanate-containing intermediate |
| AviO1 | AKG/Fe(II)-dependent oxygenase | Implicated in the formation of the rigidifying orthoester linkages characteristic of orthosomycins. pnas.orgpnas.org | Oligosaccharide intermediate |
Advanced Research on α-D-Lyxopyranose in Carbohydrate-Protein Interactions
Carbohydrate-protein interactions are fundamental to a vast array of biological processes. nih.gov These recognition events are governed by a combination of weak, non-covalent forces, including extensive hydrogen-bonding networks, electrostatic interactions, and hydrophobic effects. nih.govucl.ac.uk A particularly significant interaction is the CH/π stacking that occurs between the C-H bonds of a sugar ring and the aromatic side chains of amino acids like tryptophan, tyrosine, and phenylalanine. nih.govmdpi.com The specific stereochemistry of a sugar, such as α-D-lyxopyranose, dictates its three-dimensional shape and the presentation of its hydroxyl and C-H groups, thereby determining its binding specificity and affinity for a protein partner. ucl.ac.ukmdpi.com
Advanced research has provided detailed structural insights into how α-D-lyxopyranose is recognized by proteins. A key example comes from structural studies of D-lyxose isomerases (LI), enzymes that catalyze the reversible isomerization of D-lyxose to D-xylulose. nih.gov A novel, highly specific D-lyxose isomerase from the archaeon Thermofilum sp. (TsLI) has been characterized. nih.gov High-resolution crystal structures reveal that the enzyme's active site utilizes a manganese ion (Mn²⁺) to coordinate the sugar. nih.gov The specific recognition of the D-lyxose substrate is achieved through a network of hydrogen bonds and precise steric complementarity within the active site pocket. This structural information is critical for understanding the principles of lyxose recognition and for the potential engineering of these enzymes for biotechnological applications, such as the production of rare sugars. nih.gov
Computational methods and database analyses further enhance our understanding. The Protein Data Bank (PDB) contains structural data for proteins complexed with α-D-lyxopyranose (ligand identifier: LDY), providing direct evidence of the specific atomic contacts. nih.gov These studies show that interactions are not limited to enzyme active sites. Polysaccharides containing α-D-lyxose have been identified, such as a heteropolysaccharide from the mushroom Amanita caesarea, which consists of α-D-glucose and α-D-lyxose. spandidos-publications.com While the direct protein interactions of this specific polysaccharide are yet to be fully explored, its structure suggests potential for specific recognition by lectins or other carbohydrate-binding proteins.
Table 2: Research Findings on α-D-Lyxopyranose-Protein Interactions
| Research Area | Key Finding | Interacting Components | Significance |
|---|---|---|---|
| Enzyme-Substrate Recognition | D-lyxose isomerase from Thermofilum sp. shows high specificity for D-lyxose. nih.gov | Active site residues, Mn²⁺ cofactor, D-lyxose. nih.gov | Provides a structural basis for the specific recognition of the lyxose scaffold by a protein. nih.gov |
| Structural Biology | 3D structures of proteins bound to α-D-lyxopyranose are available in the Protein Data Bank (PDB). nih.gov | Protein amino acid residues (e.g., aromatic, polar), α-D-lyxopyranose. | Offers precise atomic details of hydrogen bonds and other non-covalent interactions. |
| Natural Polysaccharides | A polysaccharide from Amanita caesarea contains α-D-lyxose residues in its branched structure. spandidos-publications.com | α-D-lyxopyranose, α-D-glucopyranose. | Suggests that lyxose moieties are present in larger glycans that can participate in biological recognition events. spandidos-publications.com |
| Computational Modeling | In silico studies help predict and analyze the interaction potential of monosaccharides with protein receptors. beilstein-institut.de | Pharmacophore models of lyxose, protein binding site models. | Aids in virtual screening and understanding the structural basis for the biological roles of lyxose-containing molecules. beilstein-institut.de |
Conclusion and Future Research Directions
Summary of Current Understanding of α-D-Lyxopyranose Stereochemistry and Reactivity
Alpha-D-lyxopyranose is a specific pyranose form of the pentose (B10789219) sugar D-lyxose, characterized by an alpha-configuration at its anomeric center nih.gov. Its molecular formula is C₅H₁₀O₅, with a molecular weight of 150.13 g/mol nih.goveasychem.orglookchem.comchembk.com. The compound possesses four stereocenters, and its IUPAC name is (2S,3S,4S,5R)-oxane-2,3,4,5-tetrol nih.goveasychem.orgebi.ac.uk.
The stereochemical properties of α-D-lyxopyranose are critical to its behavior. Research has explored its conformational preferences, particularly the 1C4 and 4C1 chair conformations, with computational studies providing insights into their ¹³C NMR chemical shifts researchgate.netresearchgate.net. The 4C1 conformer is generally considered stable, influenced by the anomeric effect and intramolecular hydrogen bond networks, similar to other related monosaccharides like D-xylose researchgate.net.
In terms of reactivity, α-D-lyxopyranose participates in various chemical and biochemical processes. It can be a constituent of complex carbohydrates; for instance, it has been identified as a branching residue in novel polysaccharides, such as one isolated from Maerkang Lactarius deliciosus Gray, where it forms (1→4)-linked branches with a backbone of β-D-glucose spandidos-publications.comspandidos-publications.com. However, its reactivity can differ significantly based on its cyclic form. Studies have shown that lyxopyranoside forms exhibit unreactivity in certain Sɴ2 displacement reactions involving 5-aminopyrimidines at the C(4) position, a contrast to the more reactive lyxofuranoside forms thieme-connect.comthieme-connect.com. This highlights the influence of ring size and anomeric configuration on its chemical transformations. Furthermore, α-D-lyxopyranose can be synthesized from other sugars and is involved in glycosylation reactions, such as the stereoselective synthesis of 1,1′-linked α-L-lyxopyranosyl β-D-glucopyranoside, a proposed biosynthetic precursor for avilamycins researchgate.netd-nb.info.
The physical properties of this compound are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₅ | nih.goveasychem.orglookchem.comchembk.com |
| Molecular Weight | 150.13 g/mol | nih.goveasychem.orglookchem.comchembk.comchemsrc.com |
| Melting Point | 108-112 °C; 153-154 °C | lookchem.comchembk.comchemsrc.com |
| Density | 1.757±0.06 g/cm³; 1.8±0.1 g/cm³ | lookchem.comchembk.comchemsrc.com |
| Boiling Point (Predicted) | 333.2±42.0 °C at 760 mmHg | lookchem.comchemsrc.com |
| Flash Point | 155.3±27.9 °C | chemsrc.com |
| Exact Mass | 150.05282342 | nih.govlookchem.com |
| XLogP3 | -2.5 | nih.govlookchem.com |
| PSA (Polar Surface Area) | 90.15000; 97.99000 | lookchem.comchemsrc.com |
| Hydrogen Bond Donor Count | 4 | lookchem.comebi.ac.uk |
| Hydrogen Bond Acceptor Count | 5 | lookchem.comebi.ac.uk |
| Rotatable Bond Count | 0 | lookchem.com |
| Complexity | 117 | nih.govlookchem.com |
Emerging Methodologies for α-D-Lyxopyranose Research
Advancements in methodologies for studying α-D-lyxopyranose encompass both synthetic approaches and sophisticated characterization techniques.
Synthetic Methodologies: The synthesis of α-D-lyxopyranose and its derivatives continues to evolve with a focus on stereocontrol and efficiency. Traditional methods for oligosaccharide synthesis, such as the Koenigs-Knorr method, are being complemented by newer strategies like 1-O-alkylation, the trichloroacetimidate (B1259523) method, and the activation of glycosylsulfonium salts and glycosyl fluorides researchgate.net. Organoboron-catalyzed glycosylations represent an emerging approach for the highly stereoselective synthesis of 1,2-cis-glycosides researchgate.net. Enzymatic methods are also gaining prominence; for example, pyrophosphorylases have been utilized for the milligram-scale synthesis of GDP-lyxose analogues researchgate.net. Lipases, known for their broad substrate acceptance and activity in non-aqueous media, offer a promising avenue for selective acylation and deacylation of carbohydrates, which could be applied to functionalize lyxopyranose conicet.gov.ar.
Characterization Methodologies: Precise structural elucidation of α-D-lyxopyranose and its incorporation into more complex molecules relies on advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for understanding intricate molecular arrangements and verifying structures researchgate.net. Ongoing research is focused on developing and refining computational methods, such as E(3) equivariant graph neural networks, to accurately predict ¹³C NMR chemical shifts for saccharides like α-D-lyxopyranose, thereby enhancing structural analysis researchgate.netresearchgate.netresearchgate.net. Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify characteristic anomeric bands in aqueous solutions, providing insights into anomeric configurations ebi.ac.uk. For the characterization of α-D-lyxose within complex polysaccharides, techniques such as High Performance Gel Permeation Chromatography (HPGPC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used spandidos-publications.comspandidos-publications.com. Furthermore, X-ray crystallographic analysis offers definitive structural confirmation when suitable crystals can be obtained ebi.ac.uk. Metabolomics, particularly untargeted GC-MS approaches, is increasingly applied to identify and quantify changes in sugars like β-lyxopyranose in biological systems, contributing to the understanding of metabolic responses to various stimuli, such as plant stress nih.gov.
Open Questions and Future Research Trajectories in Glycoscience
Despite significant progress, several open questions and promising research trajectories remain for α-D-lyxopyranose within the broader field of glycoscience.
Conformational Dynamics and Prediction: While computational methods have advanced the understanding of α-D-lyxopyranose conformers (e.g., 1C4 and 4C1), there is a need for more robust correlation between theoretical predictions (e.g., DFT-based chemical shifts and coupling constants) and experimental data, especially for less characterized conformers lmu.de. Future research will likely focus on refining sampling techniques based on Gibbs free energy to improve the accuracy of NMR chemical shift predictions for carbohydrates, including lyxopyranose researchgate.net.
Targeted Synthesis and Reactivity Control: A key challenge lies in precisely controlling the reactivity and selectivity of α-D-lyxopyranose in synthetic schemes. The observed differences in reactivity between lyxopyranoside and lyxofuranoside forms in Sɴ2 reactions warrant further investigation to fully elucidate the underlying mechanistic factors thieme-connect.comthieme-connect.com. Developing more efficient, stereoselective, and scalable synthetic routes for specific α-D-lyxopyranose derivatives, particularly those with potential biological activity, remains a continuous objective in synthetic glycoscience researchgate.netd-nb.info.
Elucidating Biological Roles and Applications: D-Lyxose, including its pyranose forms, holds considerable potential in pharmaceuticals, biotechnology, and medical research ontosight.ai. Future studies are expected to delve deeper into the specific biological functions of α-D-lyxopyranose and its derivatives, potentially leading to the development of novel drugs, therapies, and diagnostic tools ontosight.ai. Research into glycoconjugates containing D-lyxose, for applications in vaccine development and as therapeutic targets for infectious diseases and cancer, represents a significant area of ongoing exploration ontosight.ai. Furthermore, understanding the precise immunomodulatory activities of α-D-lyxopyranose as a component of complex polysaccharides requires further dedicated research spandidos-publications.comspandidos-publications.com. The potential role of lyxose in prebiotic chemistry, particularly in pathways for pentose production, also presents an intriguing avenue for future investigation into the origins of life nih.govucl.ac.uk.
Data Integration and Advanced Computational Models: The increasing complexity and diversity of carbohydrate structures necessitate improved data management and analysis. While resources like NCBI Glycans and PubChem provide valuable glycan-related information, challenges remain in fully associating all glycan substance records with corresponding compound records due to structural variability nih.gov. Future efforts in glycoscience will undoubtedly prioritize enhancing data integration and developing advanced computational models, such as E(3) equivariant graph neural networks, to better handle the intricate structural and conformational diversity of carbohydrates and facilitate their characterization and prediction researchgate.netnih.gov.
Q & A
Q. What experimental protocols are recommended for synthesizing alpha-D-lyxopyranose?
Synthesis typically involves glycosylation or de novo carbohydrate assembly. Key steps include:
- Protecting group strategies : Use acetyl or benzyl groups to stabilize reactive hydroxyl groups during synthesis .
- Glycosidic bond formation : Employ Koenigs-Knorr or trichloroacetimidate methods, monitored via TLC and HPLC for intermediate purity .
- Deprotection and purification : Final deprotection using catalytic hydrogenation or alkaline hydrolysis, followed by crystallization or column chromatography .
Q. What analytical techniques confirm the structural identity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., anomeric proton at δ 5.2–5.5 ppm) to confirm ring conformation and stereochemistry .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+Na]⁺ at m/z 208.06) .
- Polarimetry : Measure specific optical rotation ([α]D²⁵ ~+75°) to distinguish from beta-anomers or epimers .
Q. How to assess the purity of synthesized this compound?
- Chromatographic methods : Use HPLC with a polar stationary phase (e.g., HILIC) and refractive index detection. Purity >98% is ideal for biological assays .
- Melting point analysis : Compare observed values (e.g., 160–162°C) with literature data to detect impurities .
Q. What are the best practices for storing this compound to prevent degradation?
- Store under anhydrous conditions at –20°C in amber vials to avoid hydrolysis or photodegradation. Use desiccants and argon/vacuum sealing for long-term stability .
Advanced Research Questions
Q. How to resolve contradictions in NMR data for this compound derivatives?
- Multi-dimensional NMR : Employ 2D COSY and HSQC to resolve overlapping signals in complex mixtures (e.g., distinguishing C2/C4 resonances) .
- Computational modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .
Q. What methodologies are used to study this compound’s role in glycoconjugate interactions?
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) with lectins or antibodies .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of carbohydrate-protein interactions .
- X-ray crystallography : Resolve 3D structures of lyxopyranose-containing glycans co-crystallized with receptors .
Q. How to design experiments investigating this compound’s metabolic stability in vitro?
- Enzymatic assays : Incubate with glycosidases (e.g., lysozyme) and monitor degradation via LC-MS .
- Isotopic labeling : Use ¹³C-labeled lyxopyranose to track metabolic pathways in cell cultures .
Q. What strategies address low yields in this compound derivative synthesis?
- Reaction optimization : Screen solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., BF₃·Et₂O) to improve regioselectivity .
- Flow chemistry : Enhance mixing and temperature control for glycosylation steps .
Q. How to validate the biological relevance of this compound in glycobiology studies?
Q. What statistical approaches are recommended for analyzing contradictory data in lyxopyranose research?
- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines to identify consensus or variability .
- Bayesian modeling : Quantify uncertainty in conflicting results (e.g., binding affinity variations across labs) .
Methodological Considerations
- Reproducibility : Document all synthesis and analysis protocols in electronic lab notebooks (ELNs) with version control .
- Data archiving : Deposit raw NMR, MS, and crystallography data in repositories like Zenodo or GlyTouCan for community access .
- Ethical reporting : Disclose all experimental conditions (e.g., humidity, solvent batches) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
